2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide

Description

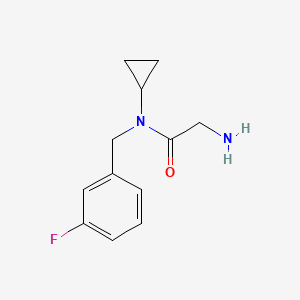

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is a functionalized acetamide derivative characterized by a cyclopropylamine moiety and a 3-fluorobenzyl group. The cyclopropyl group introduces steric constraints that may influence conformational stability and receptor binding, while the 3-fluoro-benzyl substituent contributes electronic effects (e.g., electron-withdrawing properties) that can modulate solubility and metabolic stability .

Its synthesis likely follows methodologies similar to those reported for structurally related N-benzyl acetamides, such as nucleophilic substitution or condensation reactions involving functionalized amines and acylating agents .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(6-10)8-15(11-4-5-11)12(16)7-14/h1-3,6,11H,4-5,7-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDIFKLFXIWRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=CC=C2)F)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid via reduction.

Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and cyclopropylamine.

Formation of the acetamide: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorobenzyl groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Core Scaffold Variations

- The molecular weight is 210.25 g/mol, slightly lower than the cyclopropyl analog (estimated ~222.26 g/mol) .

- 2-Chloro-N-(3-trifluoromethyl-benzyl)-N-isopropyl-acetamide: Substitution of the amino group with chlorine and the benzyl ring’s fluorine with trifluoromethyl increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Substituent Effects

- Fluorine vs. Chlorine: The 3-fluoro-benzyl group in the parent compound offers moderate electron-withdrawing effects compared to chlorine (e.g., in [(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid), which may alter reactivity in electrophilic aromatic substitution or hydrogen bonding .

- Cyclopropyl vs.

Physicochemical and Functional Properties

| Compound Name | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |

|---|---|---|---|

| 2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide | ~222.26 | Cyclopropyl, 3-fluoro-benzyl | High steric constraint; moderate logP |

| 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide | 210.25 | Ethyl, 3-fluoro-benzyl | Lower steric hindrance; higher solubility |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | ~324.30 | Benzothiazole, trifluoromethyl | Enhanced aromatic interactions |

| 2-Chloro-N-(3-trifluoromethyl-benzyl)-N-isopropyl-acetamide | ~308.73 | Chloroacetamide, trifluoromethyl | High lipophilicity |

Biological Activity

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a 3-fluoro-benzyl moiety, which may enhance its interaction with biological targets. The amino group can participate in hydrogen bonding, contributing to its binding affinity.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and antifungal properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in managing conditions associated with chronic inflammation.

- Anticancer Potential : Similar compounds have shown promise in targeting cancer cell pathways, suggesting that this compound may also exhibit anticancer properties.

The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes and receptors. The fluoro-benzyl group likely enhances binding affinity, while the amino group facilitates interactions through hydrogen bonding.

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial effects of structurally similar compounds found that modifications in the benzyl group significantly influenced activity against various pathogens. The presence of the fluoro substituent was noted to enhance potency against certain bacterial strains.

- Anti-inflammatory Pathways : In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential pathway for therapeutic applications in inflammatory diseases.

- Cancer Cell Line Studies : Research on analogs of this compound has shown inhibition of proliferation in cancer cell lines, indicating that further exploration of this compound could yield valuable insights into its anticancer properties.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Potential activity against bacteria and fungi | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Mechanism of Action | Interaction with enzymes/receptors via hydrogen bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.